molecular formula C26H37N3O3 B5962297 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B5962297
M. Wt: 439.6 g/mol
InChI Key: HBEGFPKICMDLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a methoxy group, and a phenylcyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with ethyl bromide under basic conditions to form 1-ethylpiperazine.

    Introduction of the Methoxy Group: This step involves the methylation of a phenolic compound using methyl iodide in the presence of a base.

    Formation of the Phenylcyclopropylamine Moiety: This can be synthesized by reacting cyclopropylamine with a phenyl halide under appropriate conditions.

    Coupling Reactions: The final step involves coupling the intermediate compounds through nucleophilic substitution or other suitable reactions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: A simpler analog with similar piperazine ring structure.

    2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another piperazine derivative with different substituents.

    5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: A compound with a similar piperazine ring but different functional groups.

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[2-methoxy-4-[[(1-phenylcyclopropyl)amino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O3/c1-3-28-13-15-29(16-14-28)19-23(30)20-32-24-10-9-21(17-25(24)31-2)18-27-26(11-12-26)22-7-5-4-6-8-22/h4-10,17,23,27,30H,3,11-16,18-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEGFPKICMDLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=C(C=C(C=C2)CNC3(CC3)C4=CC=CC=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.